epalrestat

Beschreibung

Contextualizing Aldose Reductase and the Polyol Pathway in Pathobiochemistry

Aldose reductase (AR), also known as ALR2 (aldo-keto reductase family 1 member B1), is an NADPH-dependent oxidoreductase that catalyzes the reduction of a variety of aldehyde substrates to their corresponding alcohols. nih.govnih.govoup.comresearchgate.netscholarsresearchlibrary.com A key substrate for AR, particularly under hyperglycemic conditions, is glucose. patsnap.comnih.govpsu.edu The conversion of glucose to sorbitol is the first, and typically rate-limiting, step of the polyol pathway. patsnap.comoup.compsu.edu

The polyol pathway involves a two-step process: glucose is reduced to sorbitol by aldose reductase, utilizing NADPH as a cofactor, and then sorbitol is oxidized to fructose (B13574) by sorbitol dehydrogenase, which utilizes NAD+ as a cofactor. patsnap.comoup.compsu.edufrontiersin.org While normally a minor route of glucose metabolism, the polyol pathway's flux increases significantly when intracellular glucose concentrations are elevated, such as in diabetes mellitus. patsnap.comoup.compsu.edu

The increased activity of this pathway under hyperglycemic conditions has significant pathobiochemical consequences. The accumulation of sorbitol within cells can lead to osmotic stress due to its poor membrane permeability. patsnap.com Furthermore, the consumption of NADPH by aldose reductase can deplete cellular NADPH pools. patsnap.comoup.com NADPH is crucial for the regeneration of reduced glutathione (B108866) (GSH), a key antioxidant. patsnap.comwikipedia.org Depletion of NADPH can therefore impair the cell's ability to combat oxidative stress. patsnap.com Both osmotic stress and oxidative stress are implicated in cellular dysfunction and damage observed in various tissues affected by chronic hyperglycemia. patsnap.comnih.govoup.com Tissues particularly vulnerable include those in the eyes (lens, retina), kidneys, and peripheral nerves, where aldose reductase activity is significant. nih.govpsu.edu

Overview of Epalrestat (B1671369) as a Prototypical Aldose Reductase Inhibitor (ARI)

This compound functions as a noncompetitive and reversible inhibitor of aldose reductase. wikipedia.org Its primary biochemical action is to reduce the conversion of glucose to sorbitol by inhibiting AR activity. patsnap.compatsnap.com By blocking this step in the polyol pathway, this compound helps to mitigate the intracellular accumulation of sorbitol and preserve NADPH levels. patsnap.com This, in turn, can reduce osmotic stress and enhance cellular antioxidant capacity, thereby potentially protecting cells from hyperglycemia-induced damage. patsnap.com

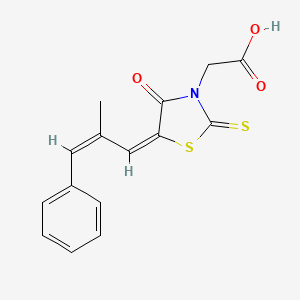

Structurally, this compound is a monocarboxylic acid derivative of 1,3-thiazolidine. nih.gov Its chemical structure includes a carboxymethyl group, thioxo and oxo groups, and a 2-methyl-3-phenylprop-2-en-1-ylidene group. nih.gov The charged carboxylic head of ARIs like this compound is known to bind to the active site of aldose reductase, forming hydrogen bonds and electrostatic interactions with key residues such as His110 and Tyr48, and also interacting with the NADP+ cofactor. nih.govresearchgate.net Studies on the crystal structure of aldose reductase complexed with inhibitors have provided insights into these binding interactions. nih.govresearchgate.netnih.govrcsb.orgresearchgate.net

Historical Trajectories and Current Research Paradigms in Aldose Reductase Inhibitor Development

The implication of the polyol pathway in the pathogenesis of diabetic complications spurred significant interest in developing aldose reductase inhibitors as potential therapeutic agents. nih.govpsu.eduresearchgate.net Early research in diabetic animals demonstrated that ARIs could ameliorate complications such as cataracts, nephropathy, and slowed nerve conduction velocity by reducing sorbitol accumulation. psu.edu

Despite the promise shown in preclinical studies and with compounds like this compound, the clinical translation of many ARIs has faced challenges. However, research into ARIs continues, exploring new compounds and investigating the broader roles of aldose reductase beyond glucose metabolism, such as its involvement in reducing lipid-derived aldehydes. nih.govoup.com

Current research paradigms involving this compound and other ARIs extend beyond their initial focus on diabetic complications. For instance, recent studies have explored the potential of this compound in other conditions, such as the congenital disorder of glycosylation PMM2-CDG. mpi.nlbiorxiv.org Research findings suggest that this compound can increase the enzymatic activity of phosphomannomutase 2 (PMM2) in patient fibroblast lines, with observed activity gains ranging from 30% to 400% over baseline, depending on the specific genotype. mpi.nlbiorxiv.org This effect is hypothesized to occur because aldose reductase inhibition may shunt glucose away from the polyol pathway towards the production of glucose-1,6-bisphosphate, a molecule that can act as a stabilizer and coactivator of PMM2. mpi.nlbiorxiv.org These findings highlight the ongoing biochemical investigation into the diverse potential of established ARIs like this compound and the evolving understanding of the metabolic interconnections influenced by aldose reductase activity.

The biochemical understanding of aldose reductase and the polyol pathway continues to evolve, with ongoing research exploring its complex interactions with other metabolic and signaling pathways. frontiersin.org This includes investigations into how increased polyol pathway flux impacts the cytoplasmic redox state and the activity of enzymes like protein kinase C. frontiersin.org The development and study of ARIs like this compound remain integral to these efforts to fully delineate the pathobiochemical roles of this pathway and identify potential therapeutic interventions.

Key Biochemical Findings Related to this compound and the Polyol Pathway:

| Biochemical Process/Finding | Description | Relevance to this compound |

| Glucose to Sorbitol Conversion | Catalyzed by Aldose Reductase, the first step of the polyol pathway. patsnap.compsu.edu | This compound inhibits this step. patsnap.com |

| Sorbitol Accumulation | Occurs when AR activity is high, particularly under hyperglycemia. patsnap.com | This compound reduces this accumulation. patsnap.com |

| NADPH Consumption | AR utilizes NADPH as a cofactor, leading to its depletion under high pathway flux. patsnap.comoup.com | This compound helps preserve NADPH levels by inhibiting AR. patsnap.com |

| Oxidative Stress | Impaired by NADPH depletion and other factors related to high polyol pathway activity. patsnap.comnih.govoup.com | This compound's action helps maintain antioxidant capacity and reduce oxidative stress. patsnap.com |

| PMM2 Enzyme Activity in PMM2-CDG Fibroblasts | Increased by this compound treatment. mpi.nlbiorxiv.org | Demonstrates potential for this compound beyond diabetic complications. mpi.nlbiorxiv.org |

| Glucose-1,6-bisphosphate Levels | Potentially increased by AR inhibition, acting as a PMM2 stabilizer/coactivator. mpi.nlbiorxiv.org | Proposed mechanism for this compound's effect on PMM2. mpi.nlbiorxiv.org |

Eigenschaften

IUPAC Name |

2-[(5E)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7-,12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNUOJQWGUIOLD-MITUOZDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action

Aldose Reductase Enzyme Binding and Inhibition Profile

Epalrestat (B1671369) functions as an inhibitor of aldose reductase (ALR2 or AKR1B1), the enzyme responsible for converting glucose to sorbitol in the first step of the polyol pathway. nih.govpatsnap.comontosight.ai By inhibiting this enzyme, this compound reduces the excessive accumulation of sorbitol in cells, a key factor in the development of diabetic complications. wikipedia.orgpatsnap.combiorxiv.org

Specificity and Selectivity Studies Against Related Aldo-Keto Reductases (AKRs), including AKR1B10 and ALR1

Aldose reductase (AKR1B1) is a member of the aldo-keto reductase (AKR) superfamily, which includes other enzymes with structural similarities, such as aldehyde reductase (ALR1 or AKR1B7) and AKR1B10. nih.govdoi.orgmdpi.com While this compound is known to inhibit AKR1B1, studies have also investigated its specificity and selectivity against these related enzymes.

Research indicates that achieving high selectivity for AKR1B1 over other AKRs like ALR1 is crucial, as inhibiting ALR1, which is involved in detoxifying various aldehydes, could lead to undesirable side effects. doi.org Some studies suggest that this compound may exhibit some degree of selectivity for ALR2 (AKR1B1) over ALR1. doi.org However, other reports highlight that this compound's selectivity against ALR2 over ALR1 may not be very high, with similar IC50 values reported for both enzymes in some contexts. doi.org this compound has also been identified as a potent inhibitor of AKR1B10. researchgate.netnih.gov The varying degrees of selectivity observed can be influenced by factors such as the source of the enzyme and the specific experimental conditions.

Enzyme Kinetics of Inhibition (e.g., Non-competitive Characteristics)

This compound is characterized as a non-competitive and reversible inhibitor of aldose reductase. wikipedia.orgnih.govresearchgate.net In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site. libretexts.orgnih.gov This binding can occur regardless of whether the substrate is already bound to the active site. nih.gov The primary effect of a non-competitive inhibitor is a decrease in the maximum reaction rate (Vmax), while the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, typically remains unchanged. libretexts.orgnih.gov This indicates that this compound's presence effectively reduces the amount of functional enzyme available to catalyze the conversion of glucose to sorbitol, without directly competing with glucose for the active site. libretexts.org

Molecular Interactions within the Aldose Reductase Catalytic Site

The catalytic site of aldose reductase is located within the core of its β/α barrel structure. acs.org this compound interacts with specific amino acid residues within this site. Molecular modeling and docking studies have provided insights into these interactions. This compound has been shown to form hydrogen bonds with key active site residues such as Tyr48, His110, and Trp111. nih.govaimspress.com Additionally, hydrophobic interactions with residues like Trp20, Phe122, Thr113, Leu300, Ser210, and Trp219 have been reported to contribute to the binding of inhibitors, including this compound, to the aldose reductase active site. aimspress.comfrontiersin.org The specific pattern of these interactions contributes to this compound's inhibitory activity and binding affinity to the enzyme. aimspress.com

Polyol Pathway Flux Modulation and Associated Biochemical Effects

Inhibition of aldose reductase by this compound directly impacts the flux through the polyol pathway, leading to several downstream biochemical consequences.

Regulation of Intracellular Sorbitol and Fructose (B13574) Accumulation

Under hyperglycemic conditions, the increased activity of aldose reductase leads to an elevated conversion of glucose to sorbitol. patsnap.comontosight.ai Sorbitol does not readily cross cell membranes and its intracellular accumulation results in increased intracellular osmolality. patsnap.comwikipedia.org Sorbitol is then converted to fructose by sorbitol dehydrogenase. patsnap.comontosight.ai this compound, by inhibiting aldose reductase, significantly reduces the initial step of this pathway, thereby decreasing the production and subsequent intracellular accumulation of both sorbitol and fructose in tissues susceptible to diabetic complications, such as peripheral nerves, kidneys, and ocular tissues. wikipedia.orgresearchgate.netnih.gov Studies in diabetic animal models and in humans have demonstrated that this compound treatment leads to a reduction in sorbitol levels in various tissues, including sciatic nerve, erythrocytes, and renal cortex. researchgate.netnih.gov

Data illustrating the impact of this compound on sorbitol and fructose levels can be observed in studies involving diabetic animal models. For instance, in the renal cortex of db/db mice, an increase in sorbitol and fructose levels was observed, which was reversed by this compound treatment. nih.gov

Impact on Myo-inositol Levels and Cellular Osmolality

The accumulation of intracellular sorbitol due to increased polyol pathway activity can lead to a decrease in the levels of other organic osmolytes, including myo-inositol. nih.govtaylorandfrancis.comtaylorandfrancis.comnih.gov Myo-inositol is an important molecule involved in various cellular processes, including the regulation of cellular osmolality and the synthesis of phosphoinositides, which are crucial for Na+/K+-ATPase activity and signal transduction. wikipedia.orgtaylorandfrancis.comtaylorandfrancis.comnih.gov

The reduction in myo-inositol levels in turn can impair cellular function, particularly in nerve cells, contributing to the pathogenesis of diabetic neuropathy. wikipedia.orgtaylorandfrancis.com By reducing the accumulation of sorbitol, this compound helps to mitigate the osmotic stress and prevent the depletion of myo-inositol. nih.govnih.govresearchgate.net This restoration of myo-inositol levels is thought to contribute to the improvement of cellular osmolality and the normalization of Na+/K+-ATPase activity, which are important for maintaining nerve function. taylorandfrancis.comnih.govresearchgate.net Studies have shown that this compound can increase myo-inositol levels in the renal cortex of diabetic mice, counteracting the decrease observed in the diabetic state. nih.gov

Influence on Oxidative Stress and Redox Homeostasis

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a significant role in the development of diabetic complications and other pathological conditions jcpsp.pk. This compound has been shown to influence oxidative stress and redox homeostasis through several mechanisms.

Glutathione (B108866) System Modulation

The glutathione system is a crucial component of the cellular antioxidant defense. This compound has been observed to modulate this system. Studies have shown that this compound can increase intracellular glutathione (GSH) levels in various cell types, including rat Schwann cells and bovine aortic endothelial cells spandidos-publications.commedchemexpress.com. This increase in GSH is associated with the activation of the nuclear factor erythroid 2-related factor (Nrf2) pathway spandidos-publications.commedchemexpress.comnih.gov. Nrf2 is a transcription factor that regulates the expression of various antioxidant enzymes, including γ-glutamylcysteine ligase (γ-GCS), a key enzyme in GSH synthesis medchemexpress.comresearchgate.net. By upregulating γ-GCS via Nrf2 activation, this compound promotes glutathione biosynthesis, thereby enhancing the cellular capacity to counteract oxidative damage medchemexpress.comresearchgate.net.

Reduction of Reactive Oxygen Species (ROS) and Lipid Hydroperoxides

This compound has demonstrated the ability to reduce levels of reactive oxygen species (ROS) and lipid hydroperoxides. In high glucose-induced cardiomyocyte injury models, this compound inhibited AR activity, which led to a reduction in oxidative stress and weakened ROS activity europeanreview.orgnih.goveuropeanreview.org. This effect contributes to the prevention of high glucose-induced cardiomyocyte apoptosis europeanreview.orgnih.goveuropeanreview.org.

Furthermore, clinical studies in patients with type 2 diabetes have shown that this compound significantly reduced lipid hydroperoxide levels in erythrocytes researchgate.netwindows.netnih.gov. Lipid hydroperoxides are products of lipid peroxidation, a process driven by oxidative stress. The reduction of these markers suggests that this compound helps to mitigate oxidative damage to lipids researchgate.netwindows.netnih.gov. While this compound has been shown to reduce ROS production in certain contexts, some studies suggest that its effect on ROS production might be tissue- and cell-specific, and it may not directly prevent the decline in mitochondrial membrane potential induced by certain stressors nih.govnih.gov.

Modulation of Intracellular Signaling Pathways and Cellular Responses

Beyond its impact on oxidative stress, this compound influences various intracellular signaling pathways and cellular responses, including apoptosis, autophagy, endoplasmic reticulum stress, and the expression of tight junction proteins.

Effects on Apoptosis and Autophagy Mechanisms

This compound has been shown to influence both apoptosis (programmed cell death) and autophagy (a cellular self-cleaning process). In the context of cerebral ischemia, this compound reduced the levels of cleaved-caspase3 (a marker of apoptosis) and LC3 proteins (a marker of autophagy) in mouse brain microvascular endothelial cells (BMVECs) exposed to oxygen-glucose deprivation (OGD) dntb.gov.uaresearchgate.netnih.gov. This suggests that this compound can inhibit both apoptosis and autophagy in these cells under ischemic conditions dntb.gov.uaresearchgate.netnih.gov. This protective effect on BMVECs is linked to the upregulation of the AKT/mTOR signaling pathway dntb.gov.uaresearchgate.netnih.gov.

In hepatocellular carcinoma cells, this compound, particularly in combination with sorafenib, has been shown to promote apoptosis by regulating the Bcl-2/caspase-3 pathway medsci.orgnih.gov. It also enhanced autophagy by inhibiting the mTOR pathway medsci.orgnih.gov. These findings highlight a context-dependent role for this compound in modulating apoptosis and autophagy, potentially influenced by the cellular environment and co-treatments.

In rat Schwann cells, this compound at certain concentrations inhibited cell viability and induced apoptosis medchemexpress.com. However, at lower concentrations, it increased intracellular glutathione levels and protected against oxidative stress medchemexpress.com. This suggests a dose-dependent effect on Schwann cell survival and apoptosis.

Impact on Endoplasmic Reticulum Stress Responses

This compound has been observed to impact endoplasmic reticulum (ER) stress responses. ER stress can be induced by various factors, including hyperglycemia and aberrant glycosylation, and is implicated in cellular dysfunction and damage researchgate.netnih.gov. Studies have shown that this compound can alleviate ER stress in certain cell types. For instance, in IMS32 Schwann cells exposed to galactosemic conditions, this compound prevented increased ER stress nih.govresearchgate.netnih.govresearchgate.net. This effect was observed even at concentrations where this compound did not inhibit AR activity, suggesting a mechanism independent of direct AR inhibition in this specific context nih.govnih.govresearchgate.net. The protective effect on ER stress may be related to this compound's ability to help maintain proper glycosylation under these conditions nih.govresearchgate.net.

Regulation of Tight Junction Protein Expression in Endothelial Cells

Tight junctions (TJs) are crucial for maintaining the integrity of endothelial barriers, such as the blood-brain barrier (BBB) dovepress.comresearchgate.net. Damage to endothelial cells and decreased expression of tight junction proteins can compromise barrier function dntb.gov.uaresearchgate.netnih.govdovepress.com. This compound has been shown to regulate the expression of tight junction proteins in endothelial cells.

Interactions with NRF2 Pathway Elements

This compound, a carboxylic acid derivative and aldose reductase inhibitor, has been shown to interact with elements of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the activation of this crucial defense mechanism against oxidative stress and other cellular insults. NRF2 is a key transcription factor responsible for regulating the expression of a battery of antioxidant and detoxifying genes by binding to the antioxidant response element (ARE) in their promoter regions. nih.govfrontiersin.orgall-imm.comjst.go.jp

Research indicates that this compound activates the NRF2 signaling pathway. nih.govresearchgate.netbiorxiv.orgjmb.or.krjst.go.jpspandidos-publications.comnih.govingentaconnect.comnih.govnih.gov This activation contributes to various protective effects observed in cellular and in vivo models, including the alleviation of oxidative stress and mitochondrial dysfunction. researchgate.netnih.gov A primary mechanism by which this compound activates the NRF2 pathway involves its direct interaction with KEAP1 (Kelch-like ECH associated protein-1). researchgate.netnih.gov KEAP1 acts as a repressor of NRF2 by sequestering it in the cytoplasm and facilitating its ubiquitination and proteasomal degradation. frontiersin.org this compound has been shown to competitively bind to KEAP1, which enhances KEAP1 degradation and subsequently leads to the stabilization and accumulation of NRF2. researchgate.netnih.gov

Upon activation and stabilization, NRF2 translocates to the nucleus. Studies have demonstrated that this compound treatment increases nuclear NRF2 levels, confirming this translocation event. nih.govnih.gov In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to ARE sequences within the regulatory regions of target genes, thereby promoting their transcription. frontiersin.orgjst.go.jp

Activation of the NRF2 pathway by this compound results in the upregulation of several downstream antioxidant and detoxifying enzymes. These include glutamate (B1630785) cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis, heme oxygenase-1 (HO-1), thioredoxin-1, superoxide (B77818) dismutase (SOD), and catalase. nih.govjst.go.jpnih.govnih.gov Increased expression of these enzymes enhances the cell's capacity to counteract reactive oxygen species (ROS) and other harmful molecules. For instance, this compound has been shown to increase intracellular GSH levels in various cell types, including bovine aortic endothelial cells (BAECs) and rat Schwann cells, in an NRF2-dependent manner. nih.govspandidos-publications.comnih.govingentaconnect.comnih.gov

Experimental evidence supporting the critical role of NRF2 in mediating this compound's effects comes from studies using NRF2 knockdown techniques. Silencing NRF2 expression using small interfering RNA (siRNA) has been shown to suppress the this compound-induced upregulation of genes such as GCL, thioredoxin-1, and HO-1. nih.govjst.go.jpingentaconnect.comnih.gov Furthermore, the protective ability of this compound against induced cytotoxicity, such as cadmium-induced toxicity in BAECs, was abolished following NRF2 siRNA transfection, highlighting the dependence on the NRF2 pathway for these protective effects. spandidos-publications.comnih.govingentaconnect.com

The activation of NRF2 by this compound appears to be associated with the involvement of phosphatidylinositol 3-kinase (PI3K). Inhibition of PI3K has been shown to abolish the this compound-stimulated increase in GSH synthesis, suggesting a link between this kinase and NRF2 activation induced by this compound. nih.gov

Preclinical Investigation of Epalrestat S Biochemical and Pharmacological Effects

In Vitro Cellular and Biochemical Assay Systems

Assessment of Enzyme Activity and Inhibitory Potency in Isolated Enzymes and Cell Lines

Epalrestat (B1671369) is a noncompetitive and reversible inhibitor of the enzyme aldose reductase, which is the rate-limiting enzyme in the polyol pathway of glucose metabolism. This pathway becomes particularly active during hyperglycemic conditions. patsnap.com The inhibitory potency of this compound has been quantified in various in vitro systems, demonstrating significant activity against aldose reductase from different species and tissues.

The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, has been determined for this compound against purified aldose reductase. These values highlight its efficacy in blocking the enzyme's function.

Table 1: Inhibitory Potency (IC50) of this compound against Aldose Reductase

| Enzyme Source | IC50 Value |

| Rat Lens | 10 nM |

| Human Placenta | 26 nM |

| Human Aldose Reductase (ALR2) | Comparable to commercially available drugs |

In studies using cultured cells, this compound has demonstrated its ability to inhibit aldose reductase activity under high glucose conditions. For instance, in human retinal pigment epithelial (ARPE-19) cells exposed to high glucose, this compound achieved up to 65% inhibition of aldose reductase activity. nih.gov This inhibition of the enzyme's activity directly leads to a reduction in the accumulation of sorbitol, the product of the reaction catalyzed by aldose reductase. patsnap.com

Analysis of Gene and Protein Expression Levels in Cultured Cells

This compound has been shown to modulate the expression of various genes and proteins in cultured cells, particularly under conditions mimicking diabetic complications.

In human retinal pigment epithelial (ARPE-19) cells cultured in a high-glucose environment, treatment with this compound significantly reduced the expression of both aldose reductase (ALR) and vascular endothelial growth factor (VEGF). nih.gov Similarly, in human umbilical vein endothelial cells exposed to high glucose, pretreatment with this compound led to a decrease in the expression of aldose reductase and NADPH Oxidase 4 (NOX4). nih.gov Concurrently, it elevated the mRNA and protein expression of endothelial nitric oxide synthase (eNOS). nih.gov

In Schwann cells, this compound treatment has been found to increase the mRNA levels of γ-glutamylcysteine synthetase (γ-GCS), which is the rate-limiting enzyme in the synthesis of glutathione (B108866). nih.gov This is accompanied by an increase in the levels of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates γ-GCS expression. nih.gov

However, in studies involving PMM2-CDG patient fibroblasts, this compound did not lead to an increase in the protein abundance of phosphomannomutase 2 (PMM2), suggesting its mechanism of action in this context is post-translational. nih.gov In rat renal tubular (NRK-52E) cells, prolonged exposure to high glucose induced aldose reductase expression, an effect that was mitigated by this compound. nih.govqu.edu.qa

Evaluation of Cellular Dysfunction in High-Glucose and Other Stress Environments

This compound has demonstrated protective effects against cellular dysfunction induced by high-glucose and other stress-inducing conditions in various cell types. A primary mechanism of this protection is the reduction of intracellular sorbitol accumulation, a consequence of aldose reductase inhibition. patsnap.com This has been observed in isolated rat lens, rat sciatic nerve, and human erythrocytes.

In high-glucose environments, this compound has been shown to:

Protect Endothelial Cells: In human umbilical vein endothelial cells, this compound protects against high glucose-induced injury, characterized by a decrease in nitric oxide (NO) secretion. nih.gov

Mitigate Mitochondrial Dysfunction: In rat renal tubular (NRK-52E) cells, this compound prevented mitochondrial depolarization and loss of cell viability induced by high glucose. nih.gov

Reduce Oxidative Stress: By preserving the levels of NADPH, a cofactor consumed by aldose reductase, this compound helps maintain the cellular antioxidant capacity. patsnap.com In Schwann cells, pretreatment with this compound was found to reduce the cytotoxicity induced by various oxidants. nih.gov It also showed the ability to reduce neurodegeneration by inhibiting reactive oxygen species (ROS)-induced oxidative injury in a neuroblastoma cell line (SH-SY5Y). nih.gov

Inhibit Apoptosis: In mouse brain microvascular endothelial cells exposed to oxygen-glucose deprivation, this compound reduced the levels of cleaved-caspase3, an indicator of apoptosis. nih.gov

Elucidation in Relevant Animal Models

Characterization of Metabolic and Biochemical Markers in Rodent Models (e.g., db/db mice, STZ-induced diabetic rats)

Studies in rodent models of diabetes have provided further evidence of this compound's biochemical and pharmacological effects.

In db/db mice , a model for type 2 diabetes, this compound treatment for 8 weeks resulted in significant improvements in markers of diabetic nephropathy. nih.govresearchgate.net Key findings include:

A reversal of the renal accumulation of sorbitol and fructose (B13574). nih.govresearchgate.net

An increase in the level of myo-inositol in the renal cortex. nih.govresearchgate.net

Downregulation of the expression of aldose reductase, fibronectin, collagen III, and TGF-β1 in the renal cortex. nih.govresearchgate.net

Table 2: Effects of this compound on Renal Biomarkers in db/db Mice

| Biomarker | Effect of this compound Treatment |

| Sorbitol (Renal Cortex) | Decreased |

| Fructose (Renal Cortex) | Decreased |

| Myo-inositol (Renal Cortex) | Increased |

| Aldose Reductase (Protein) | Decreased |

| Fibronectin (Protein) | Decreased |

| Collagen III (Protein) | Decreased |

| TGF-β1 (Protein) | Decreased |

In streptozotocin (STZ)-induced diabetic rats , a model for type 1 diabetes, this compound has also shown beneficial effects. Six months of oral administration prevented renal hypofunction and mesangial expansion. nih.gov In studies focusing on diabetic neuropathy, this compound treatment in STZ-induced diabetic rats was found to upregulate the levels of nerve growth factor (NGF) and neuronal nitric oxide synthase (nNOS) in the corpus cavernosum, which was associated with restored erectile function. nih.gov Furthermore, this compound treatment improved the content of α-smooth muscle antigen (α-SMA)-positive smooth muscle cells. nih.gov Experimental studies have also indicated that this compound reduces sorbitol accumulation in the sciatic nerve and erythrocytes of diabetic animals. nih.gov

It is important to note that some studies have observed that this compound administration induced oxidative stress and inflammation in the livers of healthy mice. nih.gov

Investigations in Non-Mammalian Organism Models (e.g., C. elegans, Zebrafish)

The investigation of this compound has extended to non-mammalian models, which offer unique advantages for genetic and developmental studies.

In Caenorhabditis elegans , a nematode model was developed for PMM2-CDG, a congenital disorder of glycosylation. nih.govbiorxiv.org This model, which exhibited reduced PMM2 enzymatic activity and an activated endoplasmic reticulum (ER) stress response, was used for a drug repurposing screen. biorxiv.orginvivobiosystems.com This screen identified this compound as a compound that could reproducibly boost PMM2 enzymatic activity. nih.gov Further investigation in the worm model showed that this compound increased pmm-2 mRNA levels and reduced the expression of ER stress markers. nih.gov

The zebrafish (Danio rerio) has emerged as a powerful model for studying vertebrate development and disease, including for high-throughput screening of therapeutic compounds. nih.govnih.gov Its genetic tractability and the conservation of molecular pathways relevant to human disease make it a valuable tool. nih.govinvivobiosystems.commdpi.com While specific studies on the direct effects of this compound in zebrafish models of diabetic complications are not detailed in the provided context, the model's utility for investigating rare genetic diseases and for drug screening suggests its potential for future research into this compound's mechanisms of action. nih.gov For instance, a zebrafish model of a PMM2 hypomorphic mutant was shown to constitutively activate NRF2, a pathway that this compound is known to influence. nih.gov

Analysis of Pathophysiological Correlates in Preclinical Models

Preclinical investigations in various animal models have elucidated the effects of this compound on key pathophysiological changes associated with diabetic complications. These studies have provided critical insights into the compound's ability to mitigate tissue damage across neural, renal, and retinal systems, as well as its role in maintaining the integrity of the blood-brain barrier.

Neural Tissue Alterations: In preclinical models of diabetic peripheral neuropathy (DPN), this compound has demonstrated a protective effect on nerve structure and function. Studies in streptozotocin-induced diabetic rats revealed significant ultrastructural damage to the sciatic nerve, which was ameliorated by this compound treatment. In untreated diabetic rats, Schwann cells exhibited blurred structures and vacuolar degeneration, while myelin sheaths became disordered. Neurites showed shrinkage and deformation nih.gov. Treatment with this compound was found to preserve the integrity of these neural cells, maintaining clearer myelinated nerve fiber layers and a more complete myelin sheath structure nih.gov.

Renal Biochemical Changes: this compound's impact on diabetic nephropathy has been examined in db/db mice, a model for type 2 diabetes. In these animals, this compound treatment for eight weeks led to significant improvements in renal health. The study observed an accumulation of the polyol pathway metabolites, sorbitol and fructose, in the renal cortex of untreated db/db mice, alongside a decrease in myo-inositol. This compound reversed these biochemical changes, reducing the renal accumulation of sorbitol and fructose while increasing myo-inositol levels mdpi.combertin-bioreagent.com. Furthermore, this compound downregulated the expression of profibrotic and injury markers in the renal cortex, including aldose reductase, fibronectin, collagen III, and transforming growth factor-beta 1 (TGF-β1) mdpi.combertin-bioreagent.com. These molecular changes were associated with physical improvements, such as the alleviation of podocyte foot process fusion and interstitial fibrosis bertin-bioreagent.com.

Retinal Integrity: The protective effects of this compound on the retina have been observed in multiple preclinical models. In a rat model of diabetes-induced retinal microangiopathy, this compound was shown to prevent the formation of capillary strands nih.gov. Further investigation in galactose-fed dogs, a model for sugar-induced ocular complications, demonstrated that high-dose this compound treatment preserved the corneal epithelial barrier function, which was otherwise compromised by long-term galactose feeding nih.gov. This suggests that by inhibiting the polyol pathway, this compound can protect against structural and functional damage to ocular tissues nih.gov. In vitro studies using human retinal pigment epithelial (ARPE-19) cells exposed to high glucose conditions support these findings, showing that this compound significantly reduces the expression of aldose reductase and vascular endothelial growth factor (VEGF), a key promoter of vascular permeability and angiogenesis in diabetic retinopathy.

Blood-Brain Barrier Function: this compound has been shown to preserve the integrity of the blood-brain barrier (BBB) in a mouse model of cerebral ischemia. In this model, this compound treatment reduced the ischemic volume and enhanced BBB function nih.govnih.gov. The mechanism behind this protection involves the upregulation of tight junction proteins, which are crucial for maintaining the barrier's integrity. In vitro experiments using brain microvascular endothelial cells exposed to oxygen-glucose deprivation confirmed that this compound increased the expression of these proteins nih.govnih.gov. This protective effect on the BBB is linked to the inhibition of apoptosis and autophagy in the endothelial cells that form the barrier nih.govnih.gov.

Preclinical Pharmacodynamic Profiling

Molecular and Cellular Pharmacodynamics in Animal Models

The primary molecular mechanism of this compound is the noncompetitive and reversible inhibition of the aldose reductase enzyme, the rate-limiting step in the polyol pathway of glucose metabolism nih.gov. In hyperglycemic states, this pathway becomes overactivated, leading to the conversion of glucose to sorbitol, which is subsequently oxidized to fructose. The accumulation of intracellular sorbitol is a key pathogenic factor in the development of diabetic complications.

Preclinical studies have demonstrated that this compound effectively inhibits aldose reductase activity in various tissues. In a rat model of streptozotocin-induced diabetic neuropathy, this compound administration decreased sorbitol content in the sciatic nerve and erythrocytes nih.gov.

The downstream cellular effects of this inhibition are significant. By preventing sorbitol accumulation, this compound mitigates osmotic stress and subsequent cellular damage. In db/db mice with diabetic nephropathy, this compound's inhibition of aldose reductase led to the downregulation of TGF-β1, fibronectin, and collagen III in the renal cortex, indicating a reduction in fibrotic processes mdpi.combertin-bioreagent.com.

Furthermore, in a mouse model of cerebral ischemia, this compound's protective effect on the blood-brain barrier was associated with the upregulation of the AKT/mTOR signaling pathway. This pathway is crucial for cell survival, and its activation by this compound led to the inhibition of apoptosis and autophagy in brain microvascular endothelial cells nih.govnih.gov.

Disposition and Tissue Bioavailability Studies in Preclinical Models

This compound is a carboxylic acid derivative classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by poor aqueous solubility, which can impact its oral bioavailability mdpi.com. Preclinical pharmacokinetic studies have been conducted to define its absorption, distribution, and elimination profiles.

In a study utilizing a rabbit model, the oral administration of pure this compound resulted in specific pharmacokinetic parameters. The maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) provide a baseline for the compound's disposition.

| Pharmacokinetic Parameter | Value (Pure this compound in Rabbits) |

|---|---|

| Cmax (μg/mL) | 4.75 ± 3.64 |

| Tmax (h) | 4.0 |

| AUC₀-α (μg/mL*h) | 191.5 ± 164.63 |

| Elimination Half-life (h) | 4.0 |

Table 1: Pharmacokinetic parameters of pure this compound following a single oral dose in a rabbit model. mdpi.comresearchgate.net

These findings indicate that while this compound is absorbed, its low solubility likely limits the extent of its absorption, leading to relatively low plasma concentrations.

Strategies for Enhancing Bioavailability and Formulations in Animal Models (e.g., nanoparticle delivery)

Given this compound's poor water solubility, various formulation strategies have been investigated in preclinical models to enhance its oral bioavailability and therapeutic efficacy. These approaches primarily focus on nanoparticle-based delivery systems.

Chitosan (B1678972) Nanoparticles: One strategy involved complexing this compound with sulfobutyl ether-β-cyclodextrin (SBE₇-β-CD) and loading this complex into chitosan nanoparticles. This formulation was evaluated in a rabbit model and compared directly with pure this compound. The nanoparticle formulation dramatically improved the pharmacokinetic profile. The Cmax and AUC were significantly higher, indicating a substantial increase in bioavailability.

| Formulation | Cmax (μg/mL) | AUC₀-α (μg/mL*h) | Relative Bioavailability Increase |

|---|---|---|---|

| Pure this compound | 4.75 ± 3.64 | 191.5 ± 164.63 | - |

| This compound-Chitosan Nanoparticles | 84.27 ± 6.91 | 1072.5 ± 159.54 | ~5.6-fold |

Table 2: Comparison of pharmacokinetic parameters of pure this compound and this compound-loaded chitosan nanoparticles in rabbits. mdpi.comresearchgate.net

The nanoparticle formulation resulted in an approximately 17.7-fold increase in Cmax and a 5.6-fold increase in AUC compared to the pure drug, demonstrating a significant enhancement in oral bioavailability mdpi.comresearchgate.net.

Solid Lipid Nanoparticles (SLNs): Another approach utilized solid lipid-based nanoparticles for the oral administration of this compound (E-SLN). This formulation was evaluated in a streptozotocin-induced diabetic rat model for its efficacy against neuropathic pain. The study found that the E-SLN formulation, with a particle size of approximately 281 nm and high encapsulation efficiency, was effective in ameliorating diabetic neuropathic pain. This suggests that SLNs can serve as a viable carrier system for improving the oral delivery and therapeutic effect of this compound bertin-bioreagent.com.

Structure Activity Relationships Sar and Rational Drug Design

Identification of Critical Pharmacophoric Features for Aldose Reductase Binding

Studies have identified key pharmacophoric features of AR inhibitors that are crucial for their interaction with the enzyme's active site. A common feature among many AR inhibitors, including epalrestat (B1671369), is the presence of a polar moiety, typically an acidic group, which strongly anchors to a positively charged region within the catalytic site of AR. This acidic group, such as the carboxylate moiety in this compound, forms hydrogen bonds with key residues like Tyr48 and His110, which are essential for the enzyme's catalytic activity doi.org. The anionic carboxylate group also interacts with the positively charged nicotinamide (B372718) ring of the NADP+ cofactor, further enhancing binding in this pocket doi.org.

In addition to the polar interaction, a hydrophobic feature, often an aromatic system, is necessary to bind to lipophilic pockets in the AR active site doi.org. In this compound, the rhodanine (B49660) ring and the β-styrene moiety contribute to these interactions. The rhodanine ring is positioned between the anion-binding and a non-catalytic hydrophobic pocket doi.org. The thiocarbonyl group of the rhodanine ring can establish a hydrogen bond interaction with the thiol side chain of Cys298 doi.org. The β-styrene moiety engages in hydrophobic interactions with residues like Phe122 in the hydrophobic region of the active site doi.org.

While these interactions explain this compound's inhibitory potency, its selectivity profile, particularly over the closely related aldehyde reductase (ALR1), is influenced by the orientation of residues like Trp111 in the active site doi.org. The side chain orientation of Trp111 in AKR1B1 plays a critical role in determining the selectivity between aldose and aldehyde reductase enzymes doi.org.

Synthesis and Evaluation of this compound Analogues and Derivatives

The synthesis and evaluation of this compound analogues and derivatives are central to rational drug design efforts aimed at improving inhibitory activity and selectivity. Various structural modifications have been explored to optimize interactions with the AR enzyme.

Design Principles for Enhanced Inhibitory Potency and Selectivity

Rational design principles for developing this compound analogues focus on modifying the core structure to enhance binding affinity to AR and improve selectivity against other aldo-keto reductases, especially ALR1 doi.orgfrontiersin.orgresearchgate.netresearchgate.netnih.gov. Key strategies involve exploring variations in the acidic moiety, the linker region, and the hydrophobic/aromatic system. The goal is to create compounds that maintain the critical interactions with the AR active site while minimizing interactions that contribute to off-target effects or reduced potency. For instance, introducing specific substituents or altering the spatial arrangement of functional groups can influence how tightly and specifically an analogue binds to AR compared to ALR1 doi.orgnih.gov. The design of indole-based compounds, for example, has shown promise in achieving potent submicromolar ALR2 inhibition with enhanced selectivity over ALR1 doi.org.

Modifications of the Rhodanine Moiety and Side Chains

Modifications to the rhodanine moiety and its attached side chains are common strategies in the synthesis of this compound analogues nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.org. The rhodanine ring itself provides interaction sites for polar interactions and hydrogen bonds doi.org. Alterations to the substituents on the rhodanine ring, particularly at the N-3 and C-5 positions, can significantly impact inhibitory activity and selectivity. For example, replacing the methyl group in this compound with an electron-withdrawing nitrile group on the olefin chain has been explored dntb.gov.ua. Studies have also investigated the effect of different substituents on the aromatic ring attached to the β-styrene moiety doi.org. These modifications can influence the hydrophobic and electronic interactions with the enzyme's active site, thereby modulating binding affinity and selectivity. The introduction of different aromatic or heteroaromatic systems, as well as variations in the linker connecting the rhodanine core to the aromatic part, are also key areas of investigation doi.org.

Computational Approaches in this compound Research

Computational methods play a vital role in understanding the interaction of this compound and its analogues with aldose reductase, guiding the design of new inhibitors.

Molecular Docking and Ligand Binding Energy Calculations for AR-Inhibitor Complexes

Molecular docking is a widely used in silico technique to predict the binding modes and affinities of small molecules (ligands) to a target protein like aldose reductase doi.orgfrontiersin.orgresearchgate.netresearchgate.netaimspress.combanglajol.inforesearchgate.net. Docking studies with this compound and its analogues provide insights into how these molecules fit into the AR active site and the specific interactions they form with key amino acid residues doi.orgfrontiersin.orgresearchgate.netpensoft.net. These studies can estimate binding energies, which serve as an indicator of the potential inhibitory activity frontiersin.orgpensoft.net. For instance, docking analyses have shown that this compound's carboxylate group interacts with the anion-binding pocket through hydrogen bonds with residues like Trp111 and Tyr48, and also exhibits electrostatic interaction with the NADP+ cofactor doi.org. The thiazolidinedione moiety is often found anchored near Cys298, with potential hydrogen bonding interactions doi.org. Molecular docking is also used to screen libraries of compounds to identify potential new AR inhibitors based on their predicted binding affinities frontiersin.orgresearchgate.net. Comparing the binding energies of this compound with those of potential new inhibitors helps prioritize candidates for synthesis and biological evaluation frontiersin.orgpensoft.net.

| Compound | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|

| This compound | -5.59 to -8.73 | researchgate.net |

| Communin-A | -3.93 to -7.91 | |

| Astaxanthin | -5.88 | pensoft.net |

| Zeaxanthin | -5.63 | pensoft.net |

Note: Binding energy values can vary depending on the specific docking software, protein structure (PDB ID), and parameters used in the study.

Virtual Screening and Pharmacophore Modeling for Novel Inhibitors

Virtual screening and pharmacophore modeling are computational techniques extensively used in drug discovery to identify potential new drug candidates, particularly inhibitors targeting specific enzymes like aldose reductase (AR), the primary target of this compound. These methods leverage the known structural and chemical features of existing inhibitors, or the structure of the target enzyme, to search large databases of compounds for molecules likely to bind to the active site and exert inhibitory activity.

Pharmacophore models are three-dimensional representations that describe the essential features of a molecule required for its biological activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups, arranged in a specific spatial orientation. These models can be derived from a set of known active ligands (ligand-based pharmacophore modeling) or from the structure of the target protein's binding site (structure-based pharmacophore modeling) nih.govpku.edu.cn.

Several studies have employed virtual screening and pharmacophore modeling approaches to discover novel aldose reductase inhibitors, often using this compound or other known inhibitors as references or to guide the model generation. One approach involves utilizing the pharmacophoric features of this compound to screen databases of natural compounds, aiming to identify novel ALR2 inhibitors with potentially improved therapeutic profiles researchgate.nettandfonline.comnih.gov. These studies often incorporate additional filters such as ADME (Absorption, Distribution, Metabolism, Excretion) and PAINS (Pan Assay Interference Compounds) to assess drug-likeness and remove potentially problematic compounds researchgate.netnih.gov. Subsequent steps typically involve molecular docking to predict the binding orientation and affinity of the screened hits to the ALR2 active site, followed by molecular dynamics simulations to evaluate the stability of the protein-ligand complexes researchgate.netnih.gov.

For instance, research utilizing the pharmacophoric features of this compound screened an InterBioScreen database of natural compounds. This led to the identification of several hits, with some showing promising therapeutic profiles based on key interactions, binding energies, and drug-likeness researchgate.netnih.gov. Two compounds, STOCKIN-46041 and STOCKIN-59369, were highlighted as particularly selective ALR2 inhibitors based on their selectivity profiles when docked and simulated with aldehyde reductase (ALR1) as well researchgate.netnih.gov.

Another strategy involves structure-based virtual screening, which utilizes the crystal structure of aldose reductase, often in complex with an inhibitor, to identify potential binding sites and design screening protocols nih.govjuniperpublishers.com. Pharmacophore models can be derived from the binding geometry of known inhibitors within the active site nih.gov. A hierarchical filtering approach can then be applied, where compounds are initially selected based on the presence of functional groups that can interact with key residues in the binding pocket, followed by filtering using the pharmacophore model and finally flexible docking and scoring nih.govresearchgate.net. Studies using this approach, based on the crystal structure of human AR in complex with inhibitors like IDD594, have successfully identified novel compounds with inhibitory activity in the micromolar range nih.govresearchgate.net.

Integrated approaches combining both ligand-based and structure-based virtual screening have also been employed. One study integrated ligand-based virtual screening using a graph neural network algorithm with structure-based methods like molecular docking and molecular dynamics simulations to identify potential ALR2 inhibitor candidates from FDA-approved drug and commercial libraries nih.gov. This approach predicted a number of active compounds, which were then subjected to further analysis and experimental validation nih.gov.

Pharmacophore models for ALR2 inhibitors have revealed key features important for binding. For example, models based on flavonoid inhibitors have suggested that hydrogen bond donors pointing towards residues like Tyr48 and His110 are major requirements pku.edu.cnresearchgate.netresearchgate.net. Molecular docking studies further support the importance of interactions with residues such as Tyr48, Val47, Gln49, His110, and Trp111 in the ALR2 active site pku.edu.cnresearchgate.netnih.gov.

These computational methods provide valuable tools for the efficient identification and optimization of potential aldose reductase inhibitors, complementing traditional experimental approaches in the search for novel therapeutic agents for diabetic complications.

Predicted Active Compounds from Virtual Screening Studies

| Compound Name/Identifier | Source Database | Key Findings | Citation |

| STOCKIN-44771 | InterBioScreen (Natural) | Good therapeutic profile (interactions, binding energy, drug-likeness) | researchgate.netnih.gov |

| STOCKIN-46041 | InterBioScreen (Natural) | Good therapeutic profile, identified as highly selective ALR2 inhibitor | researchgate.netnih.gov |

| STOCKIN-59369 | InterBioScreen (Natural) | Good therapeutic profile, identified as highly selective ALR2 inhibitor | researchgate.netnih.gov |

| STOCKIN-69620 | InterBioScreen (Natural) | Good therapeutic profile (interactions, binding energy, drug-likeness) | researchgate.netnih.gov |

| STOCKIN-88220 | InterBioScreen (Natural) | Good therapeutic profile (interactions, binding energy, drug-likeness) | researchgate.netnih.gov |

| ZINC000002895847 | ZINC | Increased binding affinity, critical residue interactions | researchgate.net |

| ZINC000002566593 | ZINC | Increased binding affinity, critical residue interactions | researchgate.net |

| ZINC000012447255 | ZINC | Increased binding affinity, critical residue interactions | researchgate.net |

| ZINC000065074786 | ZINC | Increased binding affinity, critical residue interactions | researchgate.net |

| BTB02809 | Available Chemicals Directory | IC50 = 2.4 ± 0.5 µM, places nitro group in hydrophobic pocket | nih.govresearchgate.net |

| JFD00882 | Available Chemicals Directory | IC50 = 4.1 ± 1.0 µM, places nitro group in hydrophobic pocket | nih.govresearchgate.net |

Note: The data presented in this table are derived from the cited virtual screening studies and represent predicted or initial experimental findings. Further validation is typically required.

Expanding Research Horizons: Epalrestat S Novel Molecular Targets and Repurposing Paradigms

Investigation of Aldose Reductase Inhibition Beyond Traditional Polyol Pathway Contexts

While epalrestat's primary mechanism involves inhibiting aldose reductase (AR) in the context of hyperglycemia and the polyol pathway, investigations are extending to understand AR's role and this compound's effects in other biological processes.

Role in Cancer Research and AKR1B1 Overexpression

Aldo-keto reductase 1 member B1 (AKR1B1), also known as aldose reductase, has been implicated in the progression and invasion of various cancers oncotarget.comrsc.org. Studies have shown that AKR1B1 is overexpressed in several human cancers, including colon, liver, pancreas, lung, prostate, cervix, breast, and ovarian cancer mdpi.com. Specifically, AKR1B1 overexpression has been strongly correlated with aggressive basal-like breast cancer (BLBC) and predicts poor prognosis in breast cancer patients mdpi.comrupress.org.

Mechanistically, research indicates a positive feedback loop involving AKR1B1 and the transcription factor Twist2, which is crucial for the epithelial-mesenchymal transition (EMT) process that contributes to cancer cell motility and stem-cell like properties rupress.orgecancer.org. Twist2 can transcriptionally induce AKR1B1 expression, which in turn elevates Twist2 levels by producing prostaglandin (B15479496) F2α, activating the NF-κB signaling pathway rupress.orgecancer.org. This feedback loop is vital for BLBC cells to undergo EMT ecancer.org. Reducing AKR1B1 levels has been shown to impair the migration and cancer stem cell properties of these cells ecancer.org.

This compound (B1671369), as an AKR1B1 inhibitor, has demonstrated the ability to suppress the proliferation, migration, and invasion of various cancer cell lines in preclinical studies, including cervical cancer cells by inhibiting AKR1B1 researchgate.net. It has also been shown to significantly suppress cancer stem cell properties, tumorigenicity, and metastasis of BLBC cells in experimental models, partly through regulating the NF-κB pathway oncotarget.comrupress.orgresearchgate.net. This compound is currently under investigation in clinical trials for metastatic triple-negative breast cancer nih.gov.

Involvement in Inflammation and Related Pathologies

Aldose reductase has been implicated in inflammatory processes ijbs.com. Studies have investigated the anti-inflammatory effects of this compound. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a common model for studying inflammation, this compound suppressed the mRNA and protein expression levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNFα all-imm.comresearchgate.net. This compound also affected inflammatory mediators such as iNOS and NF-κB in these cells all-imm.comresearchgate.net. These findings suggest that this compound can effectively suppress LPS-induced inflammatory responses, potentially by targeting the regulation of pro-inflammatory cytokine levels and inflammatory mediators all-imm.com.

However, the role of AR inhibitors like this compound in inflammatory diseases can be complex. In a study investigating this compound for rheumatoid arthritis (RA), while this compound inhibited LPS-mediated phosphorylation of p65 and suppressed the expression of inflammatory markers in RA fibroblast-like synoviocytes in vitro, treatment with this compound alone unexpectedly exaggerated disease severity in an adjuvant-induced arthritic rat model ijbs.com. This was potentially due to increased levels of toxic aldehydes like 4-hydroxy-2-nonenal (4-HNE) ijbs.com. Co-treatment with N-acetylcysteine (NAC), an antioxidant, significantly reduced 4-HNE accumulation and exhibited a combined anti-arthritic effect with this compound in this preclinical model ijbs.com.

Impact on Liver Metabolism in Preclinical Models

Preclinical studies in mouse models have investigated the impact of this compound on liver metabolism. One study aimed to understand the mechanism behind liver dysfunction observed in some clinical studies with this compound therapy nih.gov. In mouse liver, this compound administration was found to increase oxidative stress, indicated by increased expression of markers like manganese superoxide (B77818) dismutase, Ho-1, and Nqo1 nih.gov. It also induced inflammation, evidenced by the infiltration of inflammatory cells and increased expression of inflammatory markers such as tumor necrosis factor-alpha, CD11b, and CD11c nih.gov. Furthermore, this compound predisposed to inducing fibrosis, shown by increased mRNA and protein expression of profibrotic genes like procollagen (B1174764) I and alpha-smooth muscle actin, and increased collagen deposition nih.gov. In cultured mouse and human hepatoma cells, this compound treatment induced oxidative stress, decreased cell viability, and triggered apoptosis nih.gov. These findings suggest that in mouse liver, this compound administration induced oxidative stress and inflammation and stimulated liver fibrogenesis in this preclinical model nih.gov.

This compound as a Modulator of PMM2 Enzyme Activity in Congenital Disorders of Glycosylation Research

Phosphomannomutase 2 deficiency (PMM2-CDG) is the most common congenital disorder of glycosylation (CDG), caused by mutations in the PMM2 gene that impair the function of the PMM2 enzyme nih.govfirstwordpharma.comfrontiersin.orginvivobiosystems.com. There are currently no approved drugs that treat the root cause or symptoms of PMM2-CDG nih.gov.

Drug repurposing efforts have identified this compound as a potential therapeutic candidate for PMM2-CDG nih.govinvivobiosystems.commdpi.com. A multispecies drug repurposing screen using a worm model of PMM2-CDG, followed by studies in PMM2-CDG patient fibroblasts, revealed this compound as a first-in-class PMM2 enzyme activator nih.govmdpi.combiologists.com. This compound increased PMM2 enzymatic activity in several PMM2-CDG patient fibroblast lines with different genotypes, with activity gains ranging from 30% to 400% over baseline depending on the genotype nih.govmdpi.combiologists.com.

The proposed mechanism for this effect is that pharmacological inhibition of aldose reductase by this compound may shunt glucose from the polyol pathway towards glucose-1,6-bisphosphate, which is an endogenous stabilizer and coactivator of PMM2 homodimerization nih.govmdpi.combiologists.com. Preclinical studies in a PMM2 mutant Zebrafish model corroborated this hypothesis, showing that an aldose-reductase inhibitor could significantly decrease polyol levels and increase GDP-mannose researchgate.net.

This compound's potential in PMM2-CDG is being further explored in clinical trials firstwordpharma.cominvivobiosystems.commdpi.com. A single-patient phase 1 clinical trial showed improvements in appetite, body mass index (BMI), and serum transferrin isoelectric focusing, with minimal improvement in neurological scores mdpi.comresearchgate.net. A Phase III clinical trial of oral this compound therapy in pediatric subjects with PMM2-CDG is currently underway firstwordpharma.cominvivobiosystems.com.

Table 1: Effect of this compound on PMM2 Enzyme Activity in Patient Fibroblasts

| PMM2-CDG Patient Fibroblast Genotype | PMM2 Enzyme Activity Gain Over Baseline | Source |

| R141H/F119L | 30% - 400% (range across genotypes) | nih.govmdpi.com |

| R141H/E139K | 30% - 400% (range across genotypes) | nih.govmdpi.com |

| R141H/N216I | 30% - 400% (range across genotypes) | nih.govmdpi.com |

| R141H/F183S | 30% - 400% (range across genotypes) | nih.govmdpi.com |

Note: The specific activity gain for each genotype within the 30%-400% range is dependent on the genotype.

Exploration of Synergistic Molecular Interactions with Other Biochemical Modulators in Preclinical Models

Research is also investigating synergistic interactions between this compound and other biochemical modulators in preclinical models, particularly in the context of cancer therapy. The rationale is based on the strong dependence of aldose reductase in cancer progression and invasion, suggesting that inhibiting AR could have potential in cancer treatment rsc.org.

One preclinical approach involves the targeted co-delivery of this compound with chemotherapeutic agents like doxorubicin (B1662922) rsc.org. A study developed a redox-sensitive prodrug approach for the co-delivery of this compound and doxorubicin rsc.org. Encapsulation of these drugs using this method showed significant synergies in MDA-MB-231 and 4T1 cell lines, leading to increased intracellular accumulation, redox-triggered release, and superior effects on cell cycle arrest, mitochondrial membrane potential, and apoptosis rsc.org. The combination of this compound and doxorubicin also significantly down-regulated the expression of the CD44 receptor, a factor contributing to tumor metastasis rsc.org. In vivo evaluation in preclinical models demonstrated a significant reduction in doxorubicin-induced cardiotoxicity with this co-delivery approach rsc.org.

Another preclinical study explored the synergistic anti-arthritic effect of this compound when combined with N-acetylcysteine (NAC) in an adjuvant-induced arthritic rat model ijbs.com. As mentioned earlier, this compound alone exacerbated disease severity in this model ijbs.com. However, co-treatment with NAC, which reduced the accumulation of toxic aldehydes, resulted in a combined anti-arthritic effect with decreased arthritic score and reduced inflammatory markers ijbs.com. This suggests a synergistic benefit in this specific inflammatory context when this compound is combined with an antioxidant like NAC ijbs.com.

The development of drug-drug multicomponent crystals containing this compound and other drugs like edaravone (B1671096) or pregabalin (B1679071) is also being explored in preclinical studies with the aim of improving this compound's physicochemical properties and potentially achieving synergistic therapeutic effects, particularly in diabetic peripheral neuropathy researchgate.net.

Challenges and Prospective Directions in Epalrestat Research

Addressing Selectivity Challenges Among Aldo-keto Reductase Family Members in Compound Design

Epalrestat (B1671369) primarily targets aldose reductase (AKR1B1), a key enzyme in the polyol pathway implicated in the development of diabetic complications. However, the aldo-keto reductase superfamily comprises numerous enzymes with diverse functions, and achieving high selectivity for AKR1B1 over other AKR family members, such as AKR1B10 and AKR1A1, presents a significant challenge in compound design researchgate.nettechscience.com. AKR1B10, in particular, shares high structural similarity with AKR1B1, leading to potential cross-inhibition by this compound and related compounds researchgate.netresearchgate.net. This lack of absolute selectivity can lead to off-target effects, potentially limiting therapeutic efficacy and contributing to adverse reactions researchgate.net.

Research efforts are focused on designing novel ARI compounds with improved selectivity profiles. Understanding the subtle structural differences between AKR1B1 and other AKR isoforms is crucial for developing inhibitors that preferentially bind to the target enzyme techscience.com. Computational approaches, such as molecular docking and dynamics simulations, are being employed to gain insights into the binding mechanisms and identify key residues that contribute to selectivity researchgate.netresearchgate.net. By elucidating these interactions, researchers can design compounds with modified structures that enhance binding affinity for AKR1B1 while minimizing interactions with other AKRs.

Strategies to improve selectivity include the molecular hybridization of existing ARIs and the exploration of natural product databases for novel chemotypes with distinct interaction patterns researchgate.nettandfonline.comnih.gov. For instance, studies have explored combining fragments of different ARIs like zopolrestat (B13010) and this compound to create new compounds with potentially improved selectivity profiles researchgate.netresearchgate.net. Additionally, virtual screening of natural compound databases, guided by the pharmacophoric features of this compound, has identified potential selective AKR1B1 inhibitors tandfonline.comnih.govmdpi.comnih.gov. These approaches aim to identify compounds that retain potent AKR1B1 inhibition while exhibiting reduced activity against other AKR family members, thereby potentially improving the therapeutic index and expanding the research utility of ARIs.

Optimizing Preclinical Pharmacological Properties for Enhanced Research Utility

Optimizing the preclinical pharmacological properties of this compound and its analogs is essential for enhancing their utility in research studies and facilitating the development of improved therapeutic agents. Key properties of interest include solubility, permeability, metabolic stability, and pharmacokinetics in relevant preclinical models.

This compound, being a carboxylic acid derivative, can face challenges related to solubility and membrane permeability, particularly at physiological pH taylorandfrancis.com. These properties can influence its absorption, distribution, and ultimately, its efficacy in reaching target tissues. Research is being conducted to improve the solubility and permeability of this compound through various formulation strategies, such as the development of cocrystals and nanoparticles nih.govacs.orgnih.gov. For example, cocrystallization with coformers like betaine (B1666868) and metformin (B114582) has shown promise in simultaneously enhancing the solubility and photostability of this compound acs.org. Similarly, loading this compound into cationic niosomes has been explored as a method for improved ocular delivery, highlighting efforts to enhance tissue-specific targeting nih.gov.

Metabolic stability and pharmacokinetic profiles in animal models are also critical considerations for preclinical research. Understanding how this compound is metabolized and eliminated in different species is vital for designing appropriate dosing regimens and interpreting study results. LC-MS/MS methods have been developed and validated for quantifying this compound in biological matrices like rat and human plasma, enabling pharmacokinetic studies in animal models nih.govtandfonline.com. These studies provide valuable data on parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2), which are crucial for assessing systemic exposure and tissue distribution nih.gov.

Furthermore, research is exploring novel this compound analogs with potentially improved pharmacokinetic properties. Studies involving the rational design and synthesis of new derivatives aim to identify compounds with enhanced bioavailability and desirable metabolic profiles researchgate.netresearchgate.net. For instance, some novel N-benzylindole-based this compound analogs have demonstrated potent aldose reductase inhibitory activity with potentially improved physicochemical profiles compared to this compound researchgate.netresearchgate.net.

Identification of Novel Biochemical Markers for Preclinical Efficacy Assessment

The identification and validation of robust biochemical markers are crucial for accurately assessing the preclinical efficacy of this compound and other ARIs in various disease models. While the accumulation of sorbitol, a direct product of aldose reductase activity, is a primary marker for polyol pathway activation and is reduced by this compound, there is a need for novel markers that can provide a more comprehensive understanding of the therapeutic effects and underlying mechanisms wikipedia.orgnih.gov.

Research is focused on identifying biochemical markers that reflect the broader pathological processes influenced by aldose reductase inhibition, such as oxidative stress, inflammation, and specific cellular signaling pathways. This compound has been shown to exert antioxidant and anti-inflammatory effects, and markers related to these processes could serve as valuable indicators of preclinical efficacy wikipedia.orgnih.gov. For instance, studies in animal models have assessed the impact of this compound on markers of oxidative stress, such as glutathione (B108866) levels and lipid peroxidation, and inflammatory cytokines nih.govmedchemexpress.comijbs.com.

The polyol pathway's link to myo-inositol levels also suggests potential markers. This compound has been shown to influence myo-inositol levels in preclinical models, which could serve as an indicator of its efficacy in restoring cellular osmotic balance nih.govmedchemexpress.com.

Furthermore, research into the broader implications of AKR1B1 and AKR1B10 inhibition in conditions beyond diabetes, such as cancer, necessitates the identification of novel markers relevant to these pathologies researchgate.nettechscience.comresearchgate.net. Markers related to epithelial-mesenchymal transition (EMT) and drug resistance mechanisms are being investigated in the context of this compound's potential in cancer therapy techscience.comresearchgate.netaacrjournals.org.

The development of metabolomics approaches is also contributing to the identification of novel biochemical markers. By profiling metabolic changes in response to this compound treatment in preclinical models, researchers can identify altered metabolic pathways and potential new markers of efficacy nih.gov.

Development of Advanced Methodologies for Compound Characterization and Functional Studies

Advancements in analytical and biological methodologies are continuously improving the characterization of this compound and enabling more sophisticated functional studies. These advancements are vital for understanding the compound's properties, mechanisms of action, and potential therapeutic applications.

Modern chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS), offer enhanced sensitivity, speed, and selectivity for the quantification and characterization of this compound in complex biological matrices tandfonline.comresearchgate.netresearchgate.net. These methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control. For example, a rapid and sensitive UHPLC-MS/MS method has been developed for this compound detection in small volumes of human plasma, which is valuable for clinical and preclinical studies tandfonline.com.

Spectroscopic techniques, including derivative spectrophotometry and Fourier Transform Infrared (FT-IR) spectroscopy, are employed for the characterization of this compound in bulk form and pharmaceutical formulations nih.govresearchgate.netresearchgate.net. Powder X-ray diffractometry (PXRD) is also used to analyze the crystalline properties of this compound and its formulations, such as nanoparticles and cocrystals nih.gov.

For functional studies, in vitro enzyme inhibition assays remain fundamental for evaluating the potency and selectivity of this compound against AKR enzymes acs.org. These assays often utilize recombinant enzymes and measure the reduction of substrates in the presence of the inhibitor researchgate.net. Cell-based assays using relevant cell lines, such as Schwann cells or cancer cell lines, are employed to investigate the cellular effects of this compound, including its impact on oxidative stress, apoptosis, and specific signaling pathways medchemexpress.commdpi.com.

Advanced methodologies are also being developed for screening potential new ARIs. High-throughput screening (HTS) approaches, often coupled with virtual screening and molecular modeling, allow for the rapid evaluation of large compound libraries to identify novel inhibitors with desired properties tandfonline.comnih.govmpg.debiorxiv.org. Techniques like surface plasmon resonance (SPR) or other biophysical methods can provide label-free analysis of the binding kinetics and affinity of this compound to its target enzymes.

Furthermore, the use of sophisticated preclinical models, such as patient-derived organoids (PDTOs) and genetically modified animal models, is enhancing the translational relevance of this compound research, particularly in the context of cancer and other complex diseases aacrjournals.orgmpg.de. These models allow for the investigation of this compound's effects in a more physiologically relevant setting.

The integration of computational methods, advanced analytical techniques, and sophisticated biological models is crucial for advancing the understanding of this compound and facilitating the development of next-generation ARIs with improved efficacy and selectivity.

Q & A

Q. What is the primary mechanism of action of epalrestat, and how does it influence diabetic neuropathy progression?

this compound inhibits aldose reductase, the enzyme responsible for converting glucose to sorbitol in the polyol pathway. Elevated sorbitol levels in neurons and Schwann cells contribute to oxidative stress and cellular damage in diabetic neuropathy. Methodologically, researchers should validate this mechanism using in vitro enzymatic assays (e.g., spectrophotometric analysis of sorbitol accumulation) and in vivo models (e.g., streptozotocin-induced diabetic rats) to measure nerve conduction velocity and sorbitol concentrations in neural tissues .

Q. What clinical endpoints are most robust for assessing this compound efficacy in diabetic neuropathy trials?

Key endpoints include:

- Neurophysiological metrics : Median motor nerve conduction velocity (MNCV), F-wave latency, and vibration perception threshold.

- Biochemical markers : HbA1c levels, sorbitol concentrations in erythrocytes.

- Patient-reported outcomes : Toronto Clinical Neuropathy Score (TCNS) or Neuropathy Symptom Score (NSS). Standardize measurements using protocols from the Aldose Reductase Inhibitor–Diabetes Complications Trial, which employed z-scores to normalize neurological function data across heterogeneous patient cohorts .

Q. How should researchers address variability in baseline HbA1c levels across clinical trial cohorts?